Lipophilicity Advantage: cLogP Comparison
2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone exhibits a computed cLogP of 3.76, which is substantially higher than that of 1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone (LogP 1.70) and 2-bromo-1-(pyrazin-2-yl)ethanone (LogP 0.20–1.05) . The 1.3–3.5 log unit increase indicates a predicted 20‑ to 3000‑fold higher partition coefficient, which can translate to improved membrane permeability and blood‑brain barrier penetration potential in early‑stage drug discovery programs .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | cLogP 3.76 (computed) |
| Comparator Or Baseline | 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone: LogP 1.70; 2-Bromo-1-(pyrazin-2-yl)ethanone: LogP 0.20–1.05 |
| Quantified Difference | ΔLogP +2.06 to +3.56 |
| Conditions | In silico prediction using ACD/Labs or ChemExper algorithms |
Why This Matters
Higher lipophilicity directly influences compound distribution, off‑target binding, and formulation strategies, making this compound a distinct starting point for CNS‑ or intracellular‑targeted probe design relative to its less lipophilic analogs.
